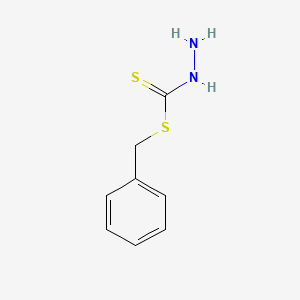

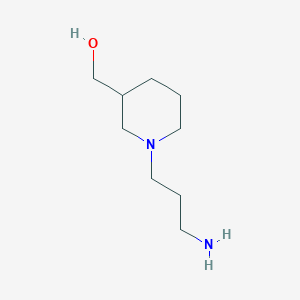

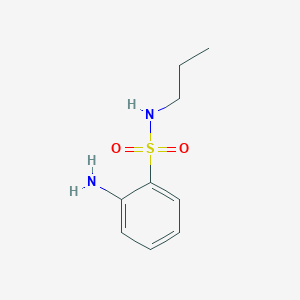

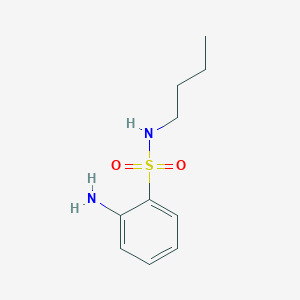

![molecular formula C12H17NO B1275232 2-[(Benzyloxy)methyl]pyrrolidine CAS No. 148562-33-8](/img/structure/B1275232.png)

2-[(Benzyloxy)methyl]pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine and pyrrolidine derivatives is a topic of interest in several papers. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a pyrrolidinyl group were synthesized and evaluated for antibacterial activity, showing potent in vitro activity against quinolone-resistant Gram-positive clinical isolates . Another study describes the synthesis of polyimides derived from a pyridine-containing monomer, which involved a nitro displacement followed by acidic hydrolysis and cyclodehydration . Additionally, the anionic rearrangement of 2-benzyloxypyridine, which is closely related to the compound of interest, was achieved through pyridine-directed metalation leading to a 1,2-migration of pyridine .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolidine derivatives is crucial for understanding their properties and reactivity. One paper discusses the formation and structure of a rhodium(II) dimer using 2-((α-R-benzylidene)amino)pyridines, providing insights into the coordination chemistry of pyridine ligands . The structural details of these complexes can shed light on the potential molecular geometry and electronic configuration of "2-[(Benzyloxy)methyl]pyrrolidine".

Chemical Reactions Analysis

Chemical reactions involving pyridine and pyrrolidine derivatives are diverse. The reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents to yield different pyrano[3,2-c]pyridines and the subsequent reactions of these compounds are described, highlighting the versatility of pyridine derivatives in organic synthesis . Pyrrole has been used as a directing group in Pd(II)-catalyzed alkylation and benzylation, which could be relevant for functionalizing the benzene core of 2-phenylpyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrolidine derivatives are influenced by their molecular structure. The novel polyimides mentioned in one study exhibited good solubility, thermal stability, and mechanical properties, which are important characteristics for materials science applications . The antibacterial activity of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives also reflects the biological properties that can be associated with these types of compounds .

Applications De Recherche Scientifique

-

Benzyl Ether and Ester Synthesis

-

Pyrrolidine as a Building Block

-

Enantioselective Synthesis of Chiral 2-Aryl Pyrrolidines

-

Catalytic Protodeboronation for Anti-Markovnikov Hydroamination

-

Pyrrolidine as a Building Block in Pharmaceutical and Fine Chemical Manufacturing

-

Enantioselective Synthesis of Chiral 2-Aryl Piperidines

-

Benzyl Ether and Ester Synthesis (Continuation)

-

Enantioselective Synthesis of Chiral 2-Aryl Piperidines (Continuation)

-

Catalytic Protodeboronation for Anti-Markovnikov Hydroamination (Continuation)

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(phenylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWVGKAJVSLHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291677 | |

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzyloxy)methyl]pyrrolidine | |

CAS RN |

148562-33-8 | |

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148562-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Phenylmethoxy)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.